Pentacosane (C25H52) is a straight-chain, odd-numbered alkane widely utilized as an analytical standard and an advanced organic phase change material (PCM). As a high-purity n-alkane, it exhibits a precise melting point of approximately 53.5 °C and a substantial latent heat of fusion, making it highly effective for thermal energy storage (TES) applications[1]. Beyond thermal management, pentacosane is a critical reference standard in gas chromatography (GC) for establishing Linear Retention Indices (LRI) in the analysis of heavy hydrocarbons, flavors, and fragrances [2]. Its procurement value lies in its exact carbon chain length, which dictates both its specific thermodynamic phase transition behaviors and its precise elution profile in analytical instrumentation.
Substituting high-purity pentacosane with commercial paraffin waxes or adjacent n-alkanes (such as tetracosane or hexacosane) fundamentally alters system performance. In thermal management, crude paraffin mixtures exhibit broad melting ranges rather than the sharp, isothermal phase transition required for precision thermal buffering[1]. Furthermore, due to the crystallographic 'odd-even effect' in n-alkanes, even-numbered substitutes like tetracosane (C24) display monotropic solid-solid transitions that depend on supercooling, whereas the odd-numbered pentacosane (C25) provides fully reversible, enantiotropic transitions, ensuring hysteresis-free energy release during thermal cycling [2]. In analytical applications, using mixed alkanes instead of pure pentacosane introduces retention time coincidence, compromising the accuracy of Linear Retention Index (LRI) calibrations for complex matrices [3].
In latent heat storage systems, the reversibility of solid-solid (rotator) phase transitions is critical for consistent energy release. Pentacosane (C25), an odd-numbered alkane, exhibits enantiotropic rotator phase transitions that are fully reversible and visible during both heating and cooling cycles [1]. In contrast, adjacent even-numbered alkanes like tetracosane (C24) and hexacosane (C26) exhibit monotropic transitions that only appear upon supercooling. This odd-even effect makes pure pentacosane highly predictable for thermal energy storage (TES) requiring exact thermal buffering without hysteresis [1].
| Evidence Dimension | Rotator phase transition reversibility |
| Target Compound Data | Enantiotropic (visible in heating and cooling without hysteresis) |
| Comparator Or Baseline | Tetracosane (C24) / Hexacosane (C26) (Monotropic, requires supercooling) |
| Quantified Difference | Elimination of supercooling dependency for solid-solid transition energy release |
| Conditions | Differential scanning calorimetry (DSC) thermal cycling |
Ensures consistent and hysteresis-free latent heat release in precision thermal management systems compared to even-numbered alkane alternatives.
The selection of a Phase Change Material (PCM) depends strictly on matching the melting point to the application's target temperature. Pentacosane provides a precise melting point of 53.5 °C with a high latent heat of fusion (approx. 238 J/g)[1]. Using a crude paraffin wax mixture results in a broad melting range rather than a sharp peak, while substituting with tetracosane (C24) drops the melting point to 50.6 °C, and hexacosane (C26) raises it to 56.3 °C [1]. For applications requiring strict thermal buffering at ~54 °C, high-purity pentacosane is non-substitutable.
| Evidence Dimension | Melting Point and Latent Heat |
| Target Compound Data | 53.5 °C (238 J/g) |
| Comparator Or Baseline | Tetracosane (50.6 °C) / Commercial Paraffin Wax (Broad melting range) |
| Quantified Difference | ~3 °C shift per carbon atom; sharp melting peak vs. broad mixture |
| Conditions | Standard pressure phase transition |
Allows engineers to target an exact 54 °C thermal buffering threshold, which is impossible with crude paraffin mixtures or adjacent alkanes.
In complex matrix profiling (e.g., flavors, fragrances, petrochemicals), absolute retention time shifts due to column degradation or operational parameters. Pentacosane is utilized as a critical anchor in the C21-C30 range for calculating Linear Retention Indices (LRI), with a defined LRI of 2500 [1]. Substituting pure pentacosane with a mixed hydrocarbon standard introduces retention time coincidence and peak overlap, particularly when co-eluting with complex esters or dialkyl phthalates [2]. High-purity pentacosane guarantees a single, sharp calibration peak.
| Evidence Dimension | GC Peak Resolution and LRI Assignment |
| Target Compound Data | Single sharp peak at LRI 2500 |
| Comparator Or Baseline | Mixed paraffin standards or complex matrix components |
| Quantified Difference | Elimination of retention time coincidence in the C25 elution window |
| Conditions | Temperature-programmed Gas Chromatography/Mass Spectrometry (GC/MS) |
Essential for accurate compound identification in analytical chemistry where retention indices are used instead of absolute retention times.
Pentacosane serves as a highly reliable standard for evaluating the vaporization enthalpies of large, complex hydrocarbons via correlation-gas chromatography. It provides a precisely quantified vaporization enthalpy of 126.9 ± 1.4 kJ/mol at 298.15 K [1]. Relying on extrapolated data from smaller alkanes (C < 20) introduces significant error margins when evaluating heavy quaternary hydrocarbons. The strict linear relationship of n-alkane vaporization enthalpies makes pure pentacosane an ideal, non-substitutable reference material for the C25 range[1].
| Evidence Dimension | Vaporization Enthalpy (ΔvapH°m at 298.15 K) |
| Target Compound Data | 126.9 ± 1.4 kJ/mol |
| Comparator Or Baseline | Extrapolated data from C < 20 alkanes |
| Quantified Difference | Provides a validated empirical anchor for C25, reducing extrapolation errors for >C21 compounds |
| Conditions | Correlation-gas chromatography at 298.15 K |
Provides thermodynamic researchers and petrochemical analysts with a validated reference point for characterizing heavy hydrocarbons.
Utilizing pentacosane as an organic Phase Change Material (PCM) in systems requiring a strict 53.5–54.0 °C thermal buffering threshold, leveraging its sharp melting peak and high latent heat (238 J/g) compared to broad-melting commercial paraffin waxes [1].
Employing pentacosane in advanced thermal cycling applications where its enantiotropic solid-solid rotator phase transitions ensure consistent, hysteresis-free energy release, avoiding the supercooling issues inherent to even-numbered alkanes like tetracosane [2].
Using high-purity pentacosane as a definitive Linear Retention Index (LRI = 2500) standard for profiling complex matrices such as flavors, fragrances, and heavy petrochemicals, preventing retention time coincidence [3].
Serving as an empirical anchor point (ΔvapH°m = 126.9 kJ/mol) in correlation-gas chromatography to accurately determine the vaporization enthalpies of novel, heavy quaternary hydrocarbons [4].
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